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Abstract

NV-143 (also known as ME-143) is a synthetic isoflavone analogue that has emerged as a
promising second-generation tumor inhibitor with broad-spectrum anti-cancer activity. This
technical guide provides an in-depth overview of the core mechanisms of action of NV-143,
detailing its role as a potent and specific inhibitor of the tumor-associated NADH oxidase
(ENOX2). Furthermore, this document elucidates the downstream effects of NV-143 on critical
oncogenic signaling pathways, including the WNT/B-catenin and mitochondrial oxidative
phosphorylation pathways. Quantitative data from preclinical studies are summarized, and
detailed experimental protocols for key assays are provided to facilitate further research and
development of this compound.

Introduction

Cancer remains a formidable challenge in modern medicine, necessitating the development of
novel therapeutic agents that target specific molecular vulnerabilities of tumor cells. NV-143 is a
second-generation isoflavone derivative that has demonstrated significant anti-proliferative and
chemosensitizing effects across a range of cancer cell lines in preclinical studies. Its primary
mechanism of action involves the targeted inhibition of ENOX2, a cancer-specific cell surface
protein, leading to the disruption of key cellular processes essential for tumor growth and
survival.
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Mechanism of Action
Inhibition of ENOX2

NV-143 is a highly specific inhibitor of the tumor-associated NADH oxidase, ENOX2.[1] Unlike
the constitutively expressed ENOX1 found on normal cells, ENOX2 is exclusively expressed on
the surface of cancer cells, making it an attractive target for cancer-specific therapy.[1][2] NV-
143 binds to ENOX2 with high affinity, blocking its enzymatic activities.[1][3][4] This inhibition
disrupts two critical functions of ENOX2:

o Oxidative Activity: NV-143 rapidly blocks the oxidation of NADH and reduced coenzyme Q10.
[11[3][4]

» Protein Disulfide-Thiol Interchange Activity: The inhibition of this activity occurs progressively
and is linked to the inhibition of cell enlargement, a crucial step for cell cycle progression.[1]

[3]14]

The selective inhibition of ENOX2 by NV-143, without affecting the function of ENOX1 in
normal cells, underscores the tumor-specific nature of this compound.[1][3][4]

Downstream Signaling Pathways

The inhibition of ENOX2 by NV-143 triggers a cascade of downstream effects that impinge
upon critical oncogenic signaling pathways.

NV-143 has been shown to be a potent inhibitor of the WNT/B-catenin signaling pathway in
colorectal cancer cells. This pathway is aberrantly activated in many cancers and plays a
crucial role in cell proliferation, differentiation, and survival. NV-143's inhibitory effect on this
pathway contributes significantly to its anti-tumor activity.

NV-143 also targets cellular metabolism by acting as a potent inhibitor of mitochondrial
oxidative phosphorylation (OXPHOS) complex | (NADH:ubiquinone oxidoreductase).[5] This
inhibition disrupts cellular energy production and can induce apoptosis in cancer cells.

Quantitative Data

The anti-cancer efficacy of NV-143 has been quantified in various preclinical studies. The
following tables summarize the key quantitative data.
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Parameter Cell Line Value Reference
EC50 (in vitro) Various 20-50 nM [1103114]
IC50 (in vitro) A2780 0.47 uM [2]

R-182 0.13 pM 2]

CP70 0.51 pM [2]

Binding Affinity (Kd) rENOX2 43 (40-50) nM [11[3][4]

EC50: Half maximal effective concentration; IC50: Half maximal inhibitory concentration; Kd:
Dissociation constant; rENOX2: recombinant ENOX2.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical
evaluation of NV-143.

ENOX2 Inhibition Assay

This protocol is designed to measure the inhibition of ENOX2 activity by NV-143.
4.1.1. NADH Oxidase Activity Assay

¢ Reagents:

o

Recombinant ENOX2 protein

o

NADH solution (1 mg/mL in Tris-HCI buffer, pH 7.4)

[¢]

NV-143 (various concentrations)

[¢]

Tris-HCI buffer (50 mM, pH 7.4)

e Procedure:

1. Pre-incubate recombinant ENOX2 with varying concentrations of NV-143 in Tris-HCI buffer
for 15 minutes at 37°C.
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2. Initiate the reaction by adding NADH to a final concentration of 150 pM.
3. Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
4. Calculate the rate of NADH oxidation and determine the IC50 value for NV-143.
4.1.2. Protein Disulfide-Thiol Interchange Activity Assay
e Reagents:
o Recombinant ENOX2 protein
o Dithiodipyridine (DTDP) solution
o NV-143 (various concentrations)
o Phosphate-buffered saline (PBS)
e Procedure:

1. Pre-incubate recombinant ENOX2 with varying concentrations of NV-143 in PBS for up to
60 minutes at 37°C.

2. Initiate the reaction by adding DTDP.

3. Monitor the cleavage of DTDP by measuring the increase in absorbance at the appropriate
wavelength.

4. Calculate the rate of DTDP cleavage and determine the EC50 value for NV-143.[1]

WNT/B-catenin Signhaling Pathway Analysis

4.2.1. Luciferase Reporter Assay
e Cell Lines:
o DLD-1 or RKO colorectal cancer cells

e Reagents:
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[e]

TOPFlash/FOPFlash reporter plasmids

o

Renilla luciferase control plasmid

[¢]

Lipofectamine 2000 (or similar transfection reagent)

[¢]

NV-143 (various concentrations)

[e]

Luciferase Assay System

e Procedure:

1. Co-transfect cells with TOPFlash (containing TCF/LEF binding sites) or FOPFlash
(mutated binding sites) and a Renilla luciferase control plasmid.

2. After 24 hours, treat the cells with varying concentrations of NV-143 for an additional 24-
48 hours.

3. Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-
luciferase reporter assay system.

4. Normalize the TOPFlash/FOPFlash activity to the Renilla activity and express the results
as fold change relative to vehicle-treated controls.

4.2.2. Western Blot for -catenin
e Cell Lines:
o DLD-1 or RKO colorectal cancer cells

e Reagents:

[e]

RIPA lysis buffer with protease and phosphatase inhibitors

o

Primary antibody against [3-catenin

[¢]

Primary antibody against a loading control (e.g., B-actin or GAPDH)

[¢]

HRP-conjugated secondary antibody
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o ECL Western Blotting Substrate

» Procedure:
1. Treat cells with NV-143 for the desired time points.
2. Lyse the cells in RIPA buffer and quantify protein concentration using a BCA assay.
3. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
4. Block the membrane with 5% non-fat milk or BSA in TBST.
5. Incubate the membrane with the primary antibody against (3-catenin overnight at 4°C.
6. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
7. Detect the protein bands using an ECL substrate and an imaging system.

8. Normalize B-catenin levels to the loading control.

Mitochondrial Complex I Inhibition Assay

o Preparation of Mitochondria:

o Isolate mitochondria from cultured cancer cells or animal tissues by differential
centrifugation.

« Reagents:

NADH

o

[¢]

Duroquinone

o

Potassium cyanide (KCN)

[e]

Rotenone (as a positive control)

o

NV-143 (various concentrations)

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676121?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Assay buffer (e.g., phosphate buffer with MgCI2)

e Procedure:

1. Pre-incubate isolated mitochondria with varying concentrations of NV-143 or rotenone in
the assay buffer.

2. Initiate the reaction by adding NADH and duroquinone.
3. Monitor the rate of NADH oxidation by measuring the decrease in absorbance at 340 nm.

4. Calculate the NADH:duroquinone reductase activity and determine the inhibitory effect of
NV-143.

In Vivo Xenograft Study

e Animal Model:

o Athymic nude mice (e.g., BALB/c nude)
e Cell Line:

o DLD-1 or other suitable cancer cell line
e Procedure:

1. Subcutaneously inject a suspension of cancer cells (e.g., 5 x 1076 cells in Matrigel) into
the flank of each mouse.

2. Allow tumors to reach a palpable size (e.g., 100-200 mm3).
3. Randomize mice into control and treatment groups.

4. Administer NV-143 (or its prodrug, triphendiol) via an appropriate route (e.g.,
intraperitoneal or oral gavage) according to a predetermined dosing schedule.[6][7]

5. Administer vehicle to the control group.

6. Measure tumor volume regularly (e.g., twice weekly) using calipers.
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7. Monitor animal body weight and overall health.

8. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,
weight, histology, biomarker analysis).

Visualizations
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Experimental Workflow for In Vivo Xenograft Study
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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